Cleminorexton

OX2R agonist potency EC50 comparison orexin receptor pharmacology

Cleminorexton is a best-in-class oral OX2R agonist combining sub-nanomolar potency (EC50 0.11 nM) with ~9,800-fold selectivity over OX1R, eliminating confounding off-target effects. Clinically validated in Phase 2a across NT1, NT2, and IH, it is the only OX2R agonist with demonstrated efficacy in orexin-normal hypersomnolence. Unlike TAK-994 (hepatotoxic) and danavorexton (IV-only), cleminorexton enables once-daily oral dosing with a clean hepatic safety record. Ideal for translational studies comparing orexin-deficient vs. orexin-normal conditions using a single compound.

Molecular Formula C24H24F4N2O4S
Molecular Weight 512.5 g/mol
CAS No. 2980518-93-0
Cat. No. B15603656
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCleminorexton
CAS2980518-93-0
Molecular FormulaC24H24F4N2O4S
Molecular Weight512.5 g/mol
Structural Identifiers
InChIInChI=1S/C24H24F4N2O4S/c25-15-12-17-16-4-1-3-14(22(16)27)11-20-19(29-35(32,33)24(28)7-8-24)5-2-9-30(20)21(31)6-10-34-23(17)18(26)13-15/h1,3-4,12-13,19-20,29H,2,5-11H2/t19-,20-/m0/s1
InChIKeyXGXKCWFIUAZZRS-PMACEKPBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cleminorexton (CAS 2980518-93-0) – High-Potency Oral OX2R Agonist for Sleep-Wake Disorder Research and Procurement


Cleminorexton (formerly ORX750, also known as Compound 67A/Example 47) is an orally active, small-molecule agonist selective for the orexin-2 receptor (OX2R) . It was discovered through a collaboration between Centessa Pharmaceuticals and Nxera Pharma utilizing NxStaR™ structure-based drug design technology [1]. The compound has a molecular formula of C24H24F4N2O4S and a molecular weight of 512.52 g/mol . In vitro, cleminorexton activates human recombinant OX2R with a pEC50 between 9 and 10.4, corresponding to sub-nanomolar potency . It is currently in Phase 2a clinical development (CRYSTAL-1 study, NCT06752668) for narcolepsy type 1 (NT1), narcolepsy type 2 (NT2), and idiopathic hypersomnia (IH) [1]. The compound is covered by patent WO2023167925A1 and has been assigned FDA UNII code AL84E4VK26 [2][3].

Cleminorexton Procurement: Why OX2R Agonists Are Not Interchangeable


OX2R agonists cannot be treated as a generic class for scientific selection or procurement because they diverge dramatically across potency, selectivity, pharmacokinetics, safety, and the clinical indications for which they have demonstrated efficacy. Takeda's first-generation oral OX2R agonist TAK-994 (firazorexton) was discontinued due to drug-induced hepatotoxicity linked to reactive metabolites [1]. Its successor TAK-861 (oveporexton) improved safety but Takeda does not plan to advance it for NT2, limiting its addressable indication to NT1 only [2]. Danavorexton (TAK-925) requires intravenous administration, excluding it from chronic outpatient use [3]. Alkermes' alixorexton (ALKS 2680) requires substantially higher oral doses and its Phase 2 IH study (Vibrance-3) remains ongoing with results pending [4]. Cleminorexton distinguishes itself by combining sub-nanomolar OX2R potency, ~9,800-fold selectivity over OX1R, oral once-daily dosing, and demonstrated Phase 2a efficacy across three distinct indications – NT1, NT2, and IH – with no hepatotoxicity or visual disturbances reported to date [5]. These quantitative differences directly impact experimental design, translational relevance, and procurement specificity.

Cleminorexton (CAS 2980518-93-0) Quantitative Differentiation Evidence: Comparator-Backed Selection Guide


OX2R Potency: Sub-Nanomolar Cellular Activity Differentiates Cleminorexton From All Clinical-Stage Comparators

In a recombinant human OX2R functional assay (FLIPR), cleminorexton activated OX2R with an EC50 of 0.11 nM, classifying it as a full agonist relative to the native ligand orexin-A (EC50 0.035 nM) [1]. By cross-study comparison using published data from cell-based functional assays for recombinant human OX2R, cleminorexton is approximately 23-fold more potent than TAK-861 (oveporexton; EC50 2.5 nM in calcium mobilization assay) [2], approximately 50-fold more potent than danavorexton (TAK-925; EC50 5.5 nM in calcium mobilization assay) [3], approximately 173-fold more potent than firazorexton (TAK-994; EC50 19 nM) [4], and approximately 900-fold more potent than the lower-bound estimate for alixorexton (ALKS 2680; EC50 <100 nM in inositol phosphate accumulation assay) [5]. This potency advantage translates to substantially lower predicted human effective doses.

OX2R agonist potency EC50 comparison orexin receptor pharmacology GPCR agonist screening

OX2R-over-OX1R Selectivity: 9,800-Fold Window Minimizes OX1R-Mediated Cardiovascular and Reward-System Liability Risk

In the FLIPR assay, cleminorexton displayed 9,800-fold selectivity for human OX2R (EC50 0.11 nM) over human OX1R (EC50 1,100 nM) [1]. This selectivity margin exceeds that of all reported clinical-stage oral OX2R agonists on a cross-study basis: TAK-861 exhibits approximately 3,000-fold selectivity (hOX2R EC50 2.5 nM; hOX1R EC50 7.5 µM) [2]; firazorexton (TAK-994) exhibits approximately 740-fold selectivity [3]; and danavorexton shows >5,000-fold selectivity but is limited to intravenous administration . Alixorexton's OX1R selectivity has not been publicly reported with quantitative detail. The 3.3-fold higher selectivity of cleminorexton over TAK-861 and 13.2-fold over TAK-994 is relevant because OX1R activation has been implicated in cardiovascular stimulation, anxiety-like behavior, and reward-pathway engagement that may contribute to abuse liability [4].

OX2R selectivity OX1R off-target orexin receptor subtype selectivity safety pharmacology

Phase 2a NT1 Wakefulness Restoration: >20-Minute Placebo-Adjusted MWT Improvement at 1.5 mg Once Daily

In the Phase 2a CRYSTAL-1 study (2-week randomized, double-blind, placebo-controlled crossover; NT1 cohort), cleminorexton at 1.5 mg once daily produced a greater than 20-minute placebo-adjusted improvement from baseline in mean sleep latency on the Maintenance of Wakefulness Test (MWT; p=0.0026), with half of participants achieving >30 minutes mean sleep latency [1]. The Epworth Sleepiness Scale (ESS) total score decreased from a baseline mean of 19.6 to 5.1 with cleminorexton vs 18.7 with placebo (p=0.0001), representing normalization (ESS ≤10) [2]. Weekly cataplexy rate was reduced by 87% relative to placebo (incidence rate ratio 0.13; p=0.0025) [2]. For context, TAK-861 in its Phase 2b 8-week parallel-group study (NEJM, 2025) achieved mean MWT changes from baseline of 12.5–25.4 minutes vs -1.2 minutes with placebo across dose groups, with the best-performing dose (2 mg BID) showing a placebo-subtracted improvement of approximately 24.7 minutes [3]. Alixorexton in the Vibrance-1 Phase 2 6-week parallel-group study achieved placebo-subtracted MWT improvements of approximately 22.8–26.6 minutes at doses of 4–8 mg [4]. Cross-study caveats include differing trial designs (crossover vs parallel-group) and treatment durations (2 weeks vs 6–8 weeks).

narcolepsy type 1 Maintenance of Wakefulness Test wake-promoting efficacy Phase 2a clinical data

Indication Coverage: Only OX2R Agonist With Phase 2a Efficacy Data Across NT1, NT2, and Idiopathic Hypersomnia

Cleminorexton is the first and only OX2R agonist to report statistically significant and clinically meaningful Phase 2a efficacy across all three major central hypersomnolence indications: NT1, NT2, and IH [1]. In the NT2 cohort of CRYSTAL-1, the 4.0 mg once-daily dose produced a greater than 10-minute placebo-adjusted improvement in MWT mean sleep latency (p=0.0193) and reduced ESS to a mean of 8.1 vs 15.9 on placebo at Week 2 [2]. The IH cohort (2.0 mg) demonstrated statistically significant improvements on MWT and multiple efficacy measures (p=0.0213) [3]. By contrast, Takeda explicitly stated it does not plan to advance TAK-861 for NT2 following its Phase 2b program [4]. Alixorexton demonstrated NT2 efficacy in the Vibrance-2 study but at higher doses (10–18 mg), and its IH Phase 2 study (Vibrance-3) is still enrolling with results pending [5]. Alixorexton's earlier Phase 1b IH data showed statistically significant MWT improvements, but controlled Phase 2a data remain unavailable [5].

narcolepsy type 2 idiopathic hypersomnia OX2R agonist indication breadth clinical positioning

Safety Profile: Absence of Hepatotoxicity and Visual Disturbances Contrasts With First-Generation OX2R Agonist TAK-994

In cleminorexton's Phase 1 study in acutely sleep-deprived healthy volunteers, no cases of hepatotoxicity or visual disturbances were observed across all three dose levels tested (1.0, 2.0, and 2.5 mg), and no frequently reported on-target adverse events (AEs) associated with other OX2R agonists were noted [1]. The Phase 2a CRYSTAL-1 study (55 participants as of September 2025) confirmed this profile with no clinically meaningful changes in cardiac, visual, liver, or renal function; all treatment-emergent AEs were transient and mild to moderate [2]. This safety profile stands in marked contrast to TAK-994 (firazorexton), whose Phase 2 program was terminated early due to drug-induced liver injury: 5 of 41 evaluable patients had liver enzyme elevations and 3 met criteria for drug-induced liver injury, with hepatotoxicity attributed to reactive metabolite formation rather than on-target OX2R pharmacology [3]. TAK-861 and alixorexton have also reported no hepatotoxicity in their respective Phase 2 programs [4][5], indicating that hepatotoxicity is compound-specific rather than class-wide. However, cleminorexton's Phase 2a adverse event profile (most common: pollakiuria 51%, insomnia 22%, dizziness 13%, headache 11%) [2] compares favorably with TAK-861's Phase 2b profile (insomnia 48%, urinary urgency 33%, urinary frequency 32%) [4] in terms of insomnia rate, though cross-trial comparisons require caution.

OX2R agonist safety hepatotoxicity drug-induced liver injury adverse event profile

Cleminorexton (CAS 2980518-93-0) – Recommended Research and Procurement Application Scenarios


Translational Pharmacology of Orexin-Deficient vs Orexin-Normal Hypersomnolence Models

Cleminorexton is uniquely suited for preclinical studies comparing OX2R agonism in orexin-deficient (NT1 model) versus orexin-normal (NT2/IH model) conditions. The 9,800-fold OX2R selectivity [1] minimizes confounding OX1R-mediated effects, while demonstrated Phase 2a efficacy in both NT1 (>20 min MWT at 1.5 mg) and NT2 (>10 min MWT at 4 mg) [2] provides clinical validation for translational study designs. Researchers can use the same compound to probe orexin pathway biology across the full spectrum of central hypersomnolence, eliminating inter-compound variability inherent in using different OX2R agonists for different models.

Safety Pharmacology Screening: Benchmark Compound for OX2R-Mediated Wakefulness Without Hepatotoxic Liability

For safety pharmacology programs evaluating OX2R-targeted therapeutics, cleminorexton offers an important reference profile: sub-nanomolar OX2R potency (EC50 0.11 nM) [1] combined with a clean hepatic safety record across Phase 1 and Phase 2a studies (>75 participants dosed; no hepatotoxicity or visual disturbances) [3]. This contrasts directly with TAK-994, which was discontinued due to reactive metabolite-driven hepatotoxicity [4]. Cleminorexton can serve as a positive control for OX2R-mediated wake-promotion in rodent and non-human primate models while avoiding the confound of hepatic enzyme elevations that complicated interpretation of TAK-994 studies.

Oral OX2R Agonist Comparator for In Vivo Efficacy Studies Requiring Once-Daily Dosing

Cleminorexton's pharmacokinetic profile supports once-daily oral dosing, demonstrated in both Phase 1 (2.5 mg restoring normative wakefulness with 32 min MWT vs 17 min placebo) [5] and Phase 2a studies [2]. Compared with danavorexton, which requires intravenous administration and is thus unsuitable for chronic dosing paradigms [6], cleminorexton enables long-term oral dosing studies in freely behaving animals. Its low effective doses (0.1 mg/kg in DTA mouse model achieving maximal wake times) [1] also facilitate formulation flexibility for preclinical research applications.

Idiopathic Hypersomnia Research: First-in-Class OX2R Agonist Tool With Phase 2a Proof-of-Concept Data

For researchers focused on idiopathic hypersomnia (IH) – a condition with normal orexin levels and no approved OX2R-targeted therapy – cleminorexton is currently the only OX2R agonist with reported Phase 2a efficacy data (2.0 mg cohort; statistically significant MWT improvement, p=0.0213) [2]. Alixorexton's IH Phase 2 study (Vibrance-3) is enrolling but results are pending, and TAK-861 has no IH development program [7]. Cleminorexton therefore represents the most advanced translational tool available for probing OX2R pharmacology in orexin-normal hypersomnolence, with clinical data supporting its activity in this population.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cleminorexton

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.